BenchChemオンラインストアへようこそ!

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

Pteridine reductase 1 Leishmania major Antiparasitic drug discovery

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (CAS 946289-72-1) is a synthetic small molecule belonging to the 2,4-diaminopteridine class, characterized by a 4-methoxyphenyl substituent at the N4 position and a 3-phenylpropyl chain at the N2 position. This compound has documented inhibitory activity against pteridine reductase 1 (PTR1) from Leishmania major, a validated target in antiparasitic drug discovery.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
CAS No. 946289-72-1
Cat. No. B6421325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine
CAS946289-72-1
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4
InChIInChI=1S/C22H22N6O/c1-29-18-11-9-17(10-12-18)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28)
InChIKeyXZZQRNNRKCPLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(4-Methoxyphenyl)-N2-(3-Phenylpropyl)Pteridine-2,4-Diamine (CAS 946289-72-1): Procurement-Ready Overview


N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (CAS 946289-72-1) is a synthetic small molecule belonging to the 2,4-diaminopteridine class, characterized by a 4-methoxyphenyl substituent at the N4 position and a 3-phenylpropyl chain at the N2 position . This compound has documented inhibitory activity against pteridine reductase 1 (PTR1) from Leishmania major, a validated target in antiparasitic drug discovery [1]. Its substitution pattern—combining an electron-donating methoxyphenyl group with a flexible lipophilic phenylpropyl chain—distinguishes it from other 2,4-diaminopteridine analogs in terms of physicochemical properties and target engagement profile.

Why Generic Substitution Fails for N4-(4-Methoxyphenyl)-N2-(3-Phenylpropyl)Pteridine-2,4-Diamine: The Structural Specificity Problem


The pteridine-2,4-diamine scaffold is exquisitely sensitive to N4 and N2 substituent identity. In the PTR1 inhibitor series curated by ChEMBL and BindingDB, seemingly minor modifications to the N4-aryl or N2-alkyl/aryl substituents produce IC50 values spanning from low nanomolar to >10,000 nM against the same target under identical assay conditions [1]. The 4-methoxyphenyl group at N4 introduces a hydrogen-bond-accepting methoxy oxygen capable of engaging PTR1 active-site residues (e.g., via a conserved serine or ordered water network), while the 3-phenylpropyl chain at N2 modulates logP, ligand efficiency, and conformational flexibility in a manner that cannot be replicated by shorter N2-phenethyl, N2-benzyl, or N2-phenyl analogs [2]. Substituting with N4-phenyl, N4-(4-methylphenyl), or N2-shortened analogs without experimental validation therefore risks loss of target engagement, altered selectivity profiles, or unpredictable physicochemical behavior.

Quantitative Differentiation Evidence for N4-(4-Methoxyphenyl)-N2-(3-Phenylpropyl)Pteridine-2,4-Diamine


PTR1 Inhibitory Activity: Moderate Potency with Differentiated Substitution Architecture

In a curated BindingDB entry (Entry 50021413), N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (BDBM50640384) exhibited an IC50 of 2,500 nM against recombinant Leishmania major PTR1. Critically, this data originates from the same assay as comparators BDBM50640377 (IC50: 2,400 nM), BDBM50303515 (IC50: 4,010 nM), and BDBM50640381 (IC50: 4,900 nM) [1]. While the compound is not the most potent in this set, its N4-(4-methoxyphenyl) / N2-(3-phenylpropyl) substitution architecture is structurally distinct from the comparators, which carry different substituent patterns. The 4-methoxyphenyl group provides a hydrogen-bond acceptor (methoxy oxygen) absent in N4-phenyl or N4-(4-methylphenyl) analogs, offering a unique pharmacophoric feature for structure-based optimization campaigns targeting PTR1 [2].

Pteridine reductase 1 Leishmania major Antiparasitic drug discovery Enzyme inhibition

Predicted Lipophilicity Differentiation: N2-(3-Phenylpropyl) Chain Effects on logP

Computational prediction (ALOGPS 2.1 / ChemAxon consensus) estimates a logP of approximately 4.8 for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine . For a comparable N2-shortened analog—N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946348-62-5, C20H18N6O)—the predicted logP is approximately 3.7, reflecting a ~1.1 log unit reduction due to the shorter linker . The N2-(3-phenylpropyl) chain in the target compound provides a three-carbon spacer that extends the phenyl ring further from the pteridine core, increasing both logP and conformational degrees of freedom relative to benzyl-substituted analogs. The magnitude of this logP difference is sufficient to alter membrane permeability, plasma protein binding, and nonspecific binding profiles in cell-based assays [1].

Lipophilicity ADME prediction Physicochemical profiling Drug-likeness

Ligand Efficiency Comparison: Balancing Potency and Molecular Weight in the PTR1 Inhibitor Series

Using the published BindingDB IC50 data, the ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (MW 386.4, 29 heavy atoms, pIC50 = 5.60) is calculated at 0.27 kcal/mol per heavy atom [1]. For the more potent comparator BDBM50640377 (exact structure undisclosed in public BindingDB entry; pIC50 = 5.62), LE values cannot be calculated without structural identity. However, for representative 2,4-diaminopteridine PTR1 inhibitors described in the literature, LE values typically range from 0.20 to 0.40 [2]. The target compound occupies the mid-range of this distribution, suggesting acceptable efficiency that could be improved through structure-based design while retaining the differentiated pharmacophore [2].

Ligand efficiency Fragment-based drug design Lead optimization PTR1

Predicted Kinase Selectivity Profile Differentiation via N4/N2 Substituent Architecture

The pteridine-2,4-diamine core is a recognized hinge-binding scaffold in kinase inhibitor design (structural analog of the adenine ring) [1]. Computational kinase panel prediction (SwissTargetPrediction / SEA) for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine suggests a primary predicted target class of kinases, with the 4-methoxyphenyl group at N4 and the extended 3-phenylpropyl chain at N2 altering the predicted kinase selectivity fingerprint relative to N4-unsubstituted or N4-phenyl pteridine-2,4-diamines [2]. Specifically, the 4-methoxy substituent may reduce affinity for kinases that favor a hydrophobic N4-pocket (e.g., CK1α, for which 7-benzyl-6-(3-phenoxyphenyl)pteridine-2,4-diamine shows IC50 = 5,500 nM [3]), while the flexible phenylpropyl chain explores conformational space adjacent to the ATP-binding site that shorter N2 substituents cannot access. No direct kinase panel data exists for this compound specifically; these predictions are class-level inferences based on established pteridine kinase SAR [1].

Kinase selectivity Off-target prediction Pteridine scaffold Chemical probe development

Aqueous Solubility Differentiation: Impact of N2 Chain Length and N4 Substitution

Predicted aqueous solubility (ALOGPS / ESOL method) for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is approximately 1.5 × 10⁻⁵ M (~5.8 μg/mL), consistent with its calculated logP of ~4.8 and molecular weight of 386.4 g/mol . For comparison, the N2-benzyl analog (CAS 946348-62-5, MW 342.4) has a predicted solubility approximately 3- to 5-fold higher (~7.5 × 10⁻⁵ M), driven by its lower logP (~3.7) and reduced molecular weight . The target compound's lower predicted solubility is a direct consequence of the extended N2-(3-phenylpropyl) lipophilic chain and has practical implications for in vitro assay design: DMSO stock concentrations must be carefully selected, and aqueous dilution protocols may require surfactant or co-solvent additives to maintain compound in solution at screening concentrations [1].

Aqueous solubility Formulation Biopharmaceutics Physicochemical SAR

Chemical Stability and Synthetic Accessibility: Differentiated Purity Profile

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is commercially available at ≥95% purity from multiple vendors (CheMenu, BenchChem, EvitaChem) . The compound is classified as a pteridine derivative with a 2,4-diamine substitution pattern, placing it within a well-characterized synthetic space established by multiple published 2,4-diaminopteridine SAR campaigns [1]. The N4-(4-methoxyphenyl) group is introduced via nucleophilic aromatic substitution using 4-methoxyaniline, a commercially abundant reagent; the N2-(3-phenylpropyl) group is introduced via 3-phenylpropylamine, also a low-cost building block . Compared to 2,4-diaminopteridine analogs requiring bridged diarylamine side chains or complex heterocyclic N2 substituents requiring multi-step convergent synthesis, the synthetic accessibility of this compound is favorable, which translates to lower procurement cost and shorter lead times for resupply [1].

Chemical stability Purity specification Synthetic accessibility Quality control

Best-Fit Application Scenarios for N4-(4-Methoxyphenyl)-N2-(3-Phenylpropyl)Pteridine-2,4-Diamine Based on Quantitative Evidence


Starting Point for Structure-Based Optimization of Leishmania PTR1 Inhibitors

With a confirmed IC50 of 2,500 nM against Leishmania major PTR1 in a validated recombinant assay [1], this compound serves as a pharmacophorically differentiated starting point for structure-based lead optimization. The 4-methoxyphenyl group introduces a hydrogen-bond acceptor absent in N4-phenyl and N4-(4-methylphenyl) analogs, providing a unique anchor point for rational design of PTR1-selective inhibitors that avoid human DHFR cross-reactivity. The moderate potency (mid-μM range) is appropriate for hit-to-lead campaigns where ample room for potency improvement is desirable.

Chemical Probe for Pteridine Reductase 1 (PTR1) Functional Studies

The documented PTR1 inhibitory activity makes this compound suitable as a tool compound for studying pteridine salvage pathway biology in Leishmania spp. It can be used alongside established antifolates (e.g., methotrexate) in biochemical and genetic complementation assays to dissect the relative contributions of DHFR-TS and PTR1 to parasite folate metabolism [1]. The compound's predicted logP (~4.8) and moderate solubility (~5.8 μg/mL) must be considered when designing cell-based PTR1 inhibition experiments, as membrane permeability may be favorable but solubility limitations at higher concentrations require protocol optimization [2].

Comparator Compound for SAR Studies of N4-Aryl Substituted Pteridine-2,4-Diamines

This compound fills a specific SAR niche within the N4-aryl pteridine-2,4-diamine series: the N4-(4-methoxyphenyl) motif. When benchmarked against N4-phenyl and N4-(4-methylphenyl) analogs, it enables systematic exploration of electronic effects (electron-donating methoxy vs. hydrogen vs. methyl) on PTR1 binding affinity and kinase selectivity [1]. This makes it valuable for academic and industrial medicinal chemistry groups building comprehensive SAR tables for the pteridine scaffold.

Computational Docking and Pharmacophore Model Validation

The compound's confirmed biochemical activity (IC50 = 2,500 nM against LmPTR1) provides a calibration point for computational docking studies and pharmacophore model refinement. Its 4-methoxyphenyl group can be used to validate hydrogen-bond constraints in PTR1 docking grids, while the flexible 3-phenylpropyl chain tests the predictive accuracy of conformational sampling algorithms for extended lipophilic substituents [1]. The predicted differentiation in logP, solubility, and ligand efficiency relative to N2-shortened analogs offers additional validation endpoints for in silico ADME models [2].

Quote Request

Request a Quote for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.